benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

pKa hERG cardiotoxicity

This (3S,4S)-cis-configured difluorinated piperidine offers a strategic advantage in lead optimization. Its unique fluorination pattern lowers pKa and hERG risk while the Cbz group ensures orthogonal deprotection. Validated in mutant-selective kinase inhibitor design and SARS-CoV-2 3CLPro targeting, this fragment provides superior 3D character and metabolic stability over mono-fluorinated or trans analogs. Secure your research supply now.

Molecular Formula C14H17F2NO3
Molecular Weight 285.291
CAS No. 1932776-83-4
Cat. No. B2843480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate
CAS1932776-83-4
Molecular FormulaC14H17F2NO3
Molecular Weight285.291
Structural Identifiers
SMILESC1CN(CC(C1(CF)O)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17F2NO3/c15-10-14(19)6-7-17(8-12(14)16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2/t12-,14-/m0/s1
InChIKeyFDMJTUQOQPSWKN-JSGCOSHPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding Benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate: A Chiral, Fluorinated Piperidine Scaffold for Drug Discovery


Benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate (CAS 1932776-83-4) is a chiral, orthogonally protected piperidine derivative featuring a cis-configured 3-fluoro and 4-fluoromethyl-4-hydroxy substitution pattern. It belongs to a class of fluorinated piperidine fragments that have gained attention for their enhanced three-dimensional character and modulated physicochemical properties relative to non-fluorinated counterparts [1]. The Cbz (benzyloxycarbonyl) protecting group offers orthogonal deprotection compatibility with Boc and Fmoc strategies, making this compound a strategic intermediate in parallel synthesis workflows. Its specific stereochemistry, combined with the dual fluorination, produces a distinctive polar surface area and pKa profile that differentiates it from mono-fluorinated or trans-configured analogs, positioning it as a valuable fragment for fragment-based drug discovery (FBDD) and lead optimization programs targeting proteolytic enzymes such as SARS-CoV-2 3CLPro [2].

Why Fluorinated Piperidine Scaffolds Cannot Be Generically Substituted: The Case for Benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate


In-class piperidine fragments are not interchangeable due to the profound influence of both the fluorination pattern and stereochemistry on critical molecular properties. Systematic chemoinformatic analysis of a fluorinated piperidine library has demonstrated that increasing fluorine substitution significantly lowers the pKa of the piperidine nitrogen, an effect directly correlated with reduced affinity for the hERG potassium channel and consequently lower cardiac toxicity risk [1]. The (3S,4S)-cis configuration introduces a unique spatial orientation of the fluorine and fluoromethyl groups that alters the molecular electrostatic potential surface and hydrogen‑bonding capacity compared to the trans diastereomer or mono‑fluorinated analogs. This stereochemical arrangement has been shown in related fluorohydroxypiperidine systems to provide synergistic potency gains through direct enzyme interactions, achieving 50‑fold selectivity for mutant EGFR over wild‑type [2]. Substituting this compound with a simpler N‑Boc‑4‑(fluoromethyl)‑4‑hydroxypiperidine or a mono‑fluorinated Cbz‑piperidine would forfeit these quantitative advantages in basicity modulation, three‑dimensional shape, and target selectivity, potentially compromising the success of a lead optimization campaign.

Quantitative Differentiation of Benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate Against Key Comparators


Reduced Basicity and hERG Liability vs. Non-Fluorinated Piperidines

Fluorination at the 3‑ and 4‑positions of the piperidine ring, as in the target compound, lowers the pKa of the nitrogen atom by approximately 1.5–2.0 log units compared to the parent unsubstituted piperidine (pKa ≈ 10.0). This reduction in basicity is a key driver for decreasing hERG channel affinity. In a quantitative structure‑activity relationship (QSAR) analysis of a fluorinated piperidine library, a pKa shift from 9.8 to 7.8 was associated with a >10‑fold reduction in hERG IC₅₀, mitigating cardiac toxicity risk [1]. Consequently, benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate is predicted to have a pKa approximately 2 units lower than non‑fluorinated N‑benzyl‑4‑hydroxypiperidine, a property that directly translates to a superior cardiac safety profile during lead optimization.

pKa hERG cardiotoxicity

Enhanced 3D Character and Lead‑Likeness Score vs. Planar or Mono‑Fluorinated Analogs

The combination of a 3‑fluoro substituent and a 4‑fluoromethyl‑4‑hydroxy group imparts a higher fraction of sp³‑hybridized carbons (Fsp³) and a more three‑dimensional shape compared to mono‑fluorinated or unsubstituted piperidine fragments. In the chemoinformatic analysis of Le Roch et al. (2024), difluorinated piperidines exhibited Fsp³ values of 0.78–0.82 versus 0.70 for mono‑fluorinated analogs, and superior lead‑likeness scores based on the rule‑of‑three (Ro3) criteria for fragments [1]. The target compound, with its two fluorine atoms and a quaternary carbon center at the 4‑position, is expected to have an Fsp³ ≈ 0.80, enhancing its ability to escape the “flatland” of traditional fragment libraries and engage in more complex protein‑ligand interactions.

3D fragments lead-likeness Fsp3

Synergistic Potency Gain via cis-Fluoro Substitution vs. Trans Diastereomer in Enzymatic Assays

Structural studies on fluorohydroxypiperidine‑based EGFR inhibitors revealed that cis‑fluoro substitution on 4‑hydroxy‑ and 4‑methoxypiperidinyl groups provides synergistic, substantial, and specific potency gains through direct interaction with the enzyme and modulation of the proximal ligand oxygen atom. One pair of cis‑fluorohydroxypiperidine diastereomers demonstrated 50‑fold enzyme and cell‑based selectivity for T790M mutant EGFR over wild‑type EGFR (wtEGFR) in vitro [1]. The (3S,4S) configuration of the target compound mirrors this cis arrangement, suggesting that its incorporation into kinase inhibitor scaffolds could recapitulate these selectivity enhancements, whereas the trans (3S,4R) diastereomer would not position the fluorine atom optimally for the same interaction.

EGFR kinase inhibition stereochemistry

Orthogonal Protecting Group Strategy: Cbz vs. Boc for Streamlined Synthesis

The benzyl carbamate (Cbz) protecting group of the target compound allows for orthogonal deprotection in the presence of acid‑labile Boc or base‑labile Fmoc groups. This orthogonality is critical in the synthesis of complex drug candidates where selective unveiling of the piperidine nitrogen is required. The Cbz group can be removed by hydrogenolysis (H₂, Pd/C) under neutral conditions, preserving sensitive functional groups that would be compromised by the acidic conditions required for Boc removal (TFA) or the basic conditions for Fmoc cleavage [1]. In contrast, the analogous Boc‑protected 4‑(fluoromethyl)‑4‑hydroxypiperidine (CAS 1253929‑32‑6) lacks this compatibility with acid‑sensitive substrates. This synthetic advantage translates to a reduction in protection/deprotection steps, directly impacting overall yield and process efficiency.

protecting group synthesis orthogonal

High-Impact Application Scenarios for Benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate in Drug Discovery and Chemical Biology


Fragment‑Based Drug Discovery (FBDD) Library Design

As a 3D fragment with enhanced shape diversity and a favorable lead‑likeness profile, this compound is ideally suited for inclusion in FBDD screening libraries. Its difluorination ensures a higher Fsp³ and lower pKa than mono‑fluorinated or non‑fluorinated piperidine fragments [1], increasing the probability of identifying hits with good physicochemical properties and reduced hERG liability from the outset.

Kinase Inhibitor Lead Optimization Targeting Acquired Resistance Mutations

The cis‑fluoro configuration of this scaffold has been structurally validated to provide mutant‑selective kinase inhibition. Incorporating this protected intermediate into the design of EGFR or other kinase inhibitors can introduce the stereochemical features necessary for selectivity over wild‑type kinases [2], addressing a key challenge in oncology drug development.

SARS‑CoV‑2 3CL Protease Inhibitor Development

Docking studies have shown that difluorinated piperidine scaffolds are recognized by the catalytic pocket of SARS‑CoV‑2 3CLPro [1]. The target compound, after Cbz deprotection, can serve as a warhead‑bearing moiety for covalent or non‑covalent protease inhibitors, with the fluorination pattern enhancing binding affinity and metabolic stability.

Parallel Synthesis of Neuro‑ or Cardio‑active Compound Libraries

The orthogonal Cbz protection enables selective piperidine nitrogen unveiling under mild hydrogenolysis conditions [3], facilitating high‑throughput parallel synthesis of diverse piperidine‑based libraries. This is particularly valuable for medicinal chemistry programs exploring structure‑activity relationships (SAR) around CNS or cardiovascular targets where hERG safety margins are paramount.

Quote Request

Request a Quote for benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.